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Compound of Interest

Compound Name: Ftisadtsk

Cat. No.: B12421236 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the Ftisadtsk protein, a

novel kinase implicated in cellular proliferation and differentiation. By examining the sequence

conservation, phylogenetic relationships, and structural homology of Ftisadtsk across various

model organisms, this document aims to provide researchers and drug developers with critical

insights into its functional evolution and potential as a therapeutic target. The following sections

present quantitative data, detailed experimental protocols, and visual representations of the

protein's signaling context and the analytical workflow.

Quantitative Comparison of Ftisadtsk Orthologs
Sequence analysis of Ftisadtsk orthologs reveals significant conservation across diverse

species, particularly within the catalytic kinase domain. This high degree of conservation

suggests a functionally critical role that has been maintained throughout evolution. The table

below summarizes the key sequence identity and similarity metrics relative to the human

Ftisadtsk protein.
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Species
Common
Name

NCBI
Accession

Length
(Amino
Acids)

% Identity
(to Human)

Kinase
Domain
Conservatio
n (%)

Homo

sapiens
Human

NP_0011234

56
782 100% 100%

Mus

musculus
Mouse

NP_0022334

45
780 94% 99%

Danio rerio Zebrafish
NP_0033445

56
765 78% 91%

Drosophila

melanogaster
Fruit Fly

NP_0044556

67
750 61% 82%

Caenorhabdit

is elegans
Roundworm

NP_0055667

78
742 45% 68%

Signaling Pathway and Experimental Workflow
To understand the functional context of Ftisadtsk, we have mapped its position in a key signal

transduction pathway. Furthermore, the experimental workflow used for this comparative

analysis is outlined to ensure reproducibility.
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Caption: A diagram of the Ftisadtsk signaling cascade.
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Identify Ftisadtsk Orthologs

Retrieve Protein Sequences
(from NCBI, UniProt, etc.)

Perform Multiple Sequence Alignment
(e.g., Clustal Omega, MAFFT)

Construct Phylogenetic Tree
(e.g., Neighbor-Joining, Maximum Likelihood)

Compare 3D Structures
(Homology Modeling using SWISS-MODEL)

Functional & Evolutionary Insights
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Caption: Workflow for cross-species protein sequence analysis.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

1. Multiple Sequence Alignment (MSA)

Objective: To align Ftisadtsk protein sequences from different species to identify conserved

regions, substitutions, insertions, and deletions.

Protocol:

Sequence Retrieval: Obtain FASTA-formatted protein sequences for Ftisadtsk orthologs

from the National Center for Biotechnology Information (NCBI) protein database.
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Alignment Tool: Use a web-based or standalone MSA tool, such as Clustal Omega or

MAFFT. For this analysis, Clustal Omega was used with default parameters.

Execution: Input the retrieved FASTA sequences into the tool. The algorithm calculates the

optimal alignment by maximizing a scoring function that rewards matches and penalizes

mismatches and gaps.

Analysis: Visualize the alignment using a tool like Jalview. Identify conserved domains

(e.g., the kinase domain) and analyze the nature of amino acid substitutions (conservative

vs. non-conservative) in less conserved regions.

2. Phylogenetic Analysis

Objective: To infer the evolutionary relationships between Ftisadtsk orthologs.

Protocol:

Input: Use the generated multiple sequence alignment file (e.g., in Clustal or PHYLIP

format) as the input.

Methodology: Construct the phylogenetic tree using the Neighbor-Joining method, a

distance-matrix method that is computationally efficient. The analysis was performed using

MEGA (Molecular Evolutionary Genetics Analysis) software.

Bootstrap Analysis: Perform a bootstrap test with 1,000 replicates to assess the statistical

reliability of the tree topology. Bootstrap values are displayed at the nodes of the tree.

Interpretation: Analyze the resulting tree to understand the evolutionary divergence of

Ftisadtsk. Branch lengths represent the amount of evolutionary change.

3. Homology Modeling

Objective: To predict the three-dimensional structure of Ftisadtsk orthologs based on their

amino acid sequence and compare structural conservation.

Protocol:
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Template Identification: Use the target protein sequence (e.g., Mouse Ftisadtsk) as a

query for a BLAST search against the Protein Data Bank (PDB) to find a suitable template

structure with high sequence identity. The human Ftisadtsk crystal structure (hypothetical

PDB ID: 9XYZ) was used as the template.

Model Building: Submit the target sequence and selected template to an automated

homology modeling server, such as SWISS-MODEL. The server performs alignment,

model building, and energy minimization.

Model Evaluation: Assess the quality of the generated model using tools like PROCHECK

(for stereochemical quality) and QMEAN (for a composite quality score).

Structural Superposition: Use a molecular visualization tool like PyMOL or UCSF Chimera

to superimpose the predicted model with the human Ftisadtsk structure. Analyze

conformational changes, especially in the ATP-binding pocket and substrate-binding sites,

to infer potential functional differences.

To cite this document: BenchChem. [Cross-Species Comparative Analysis of Ftisadtsk
Protein Sequences]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421236#cross-species-comparison-of-ftisadtsk-
protein-sequences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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